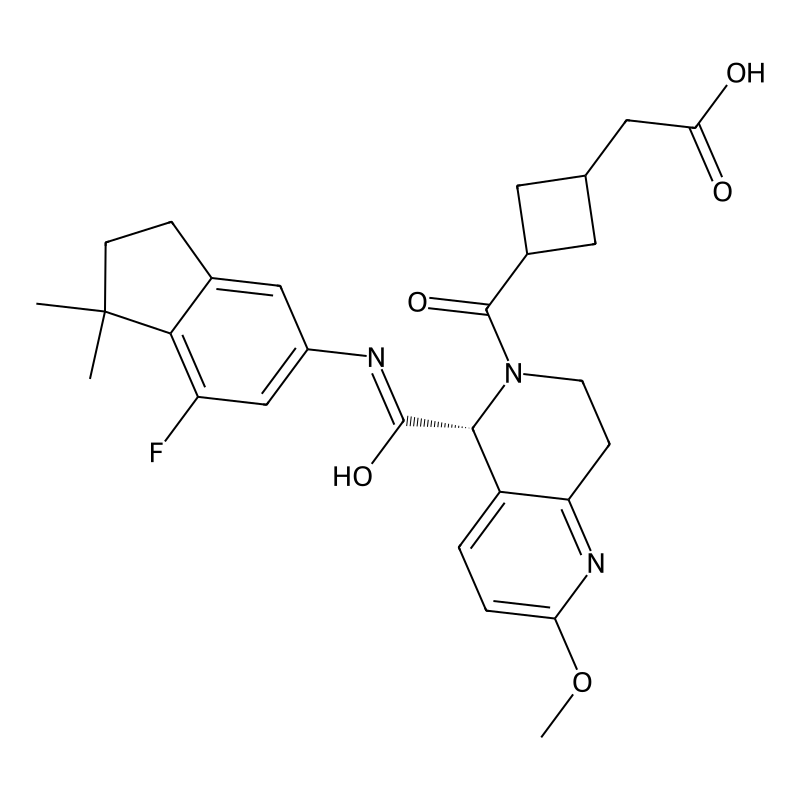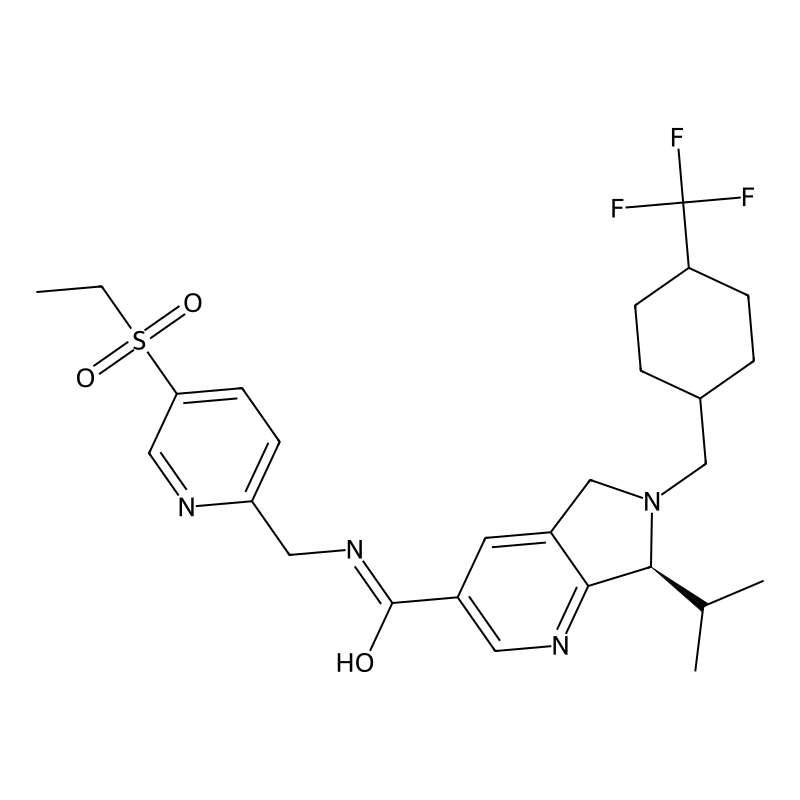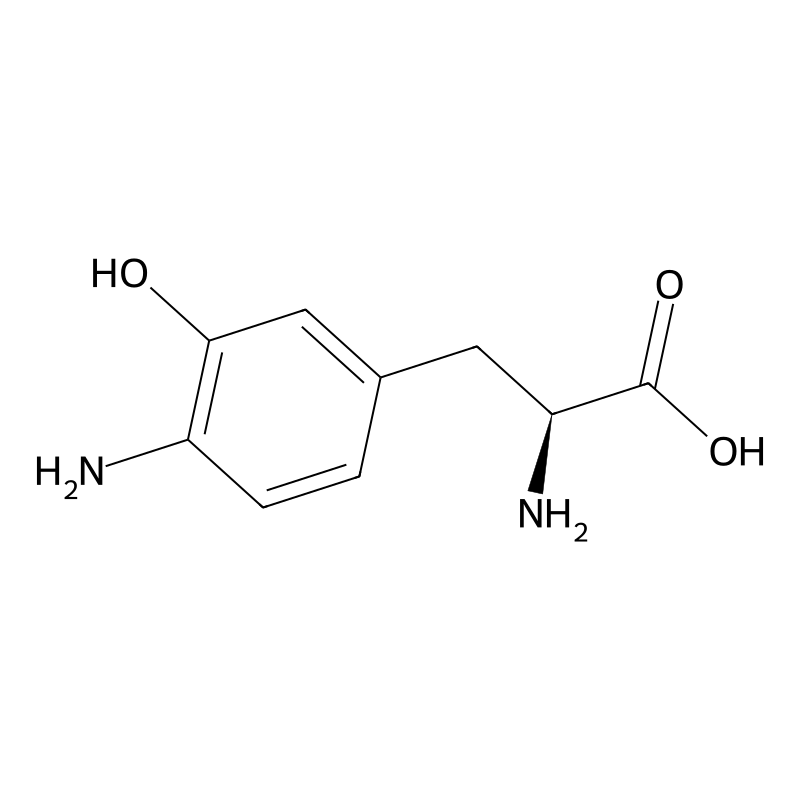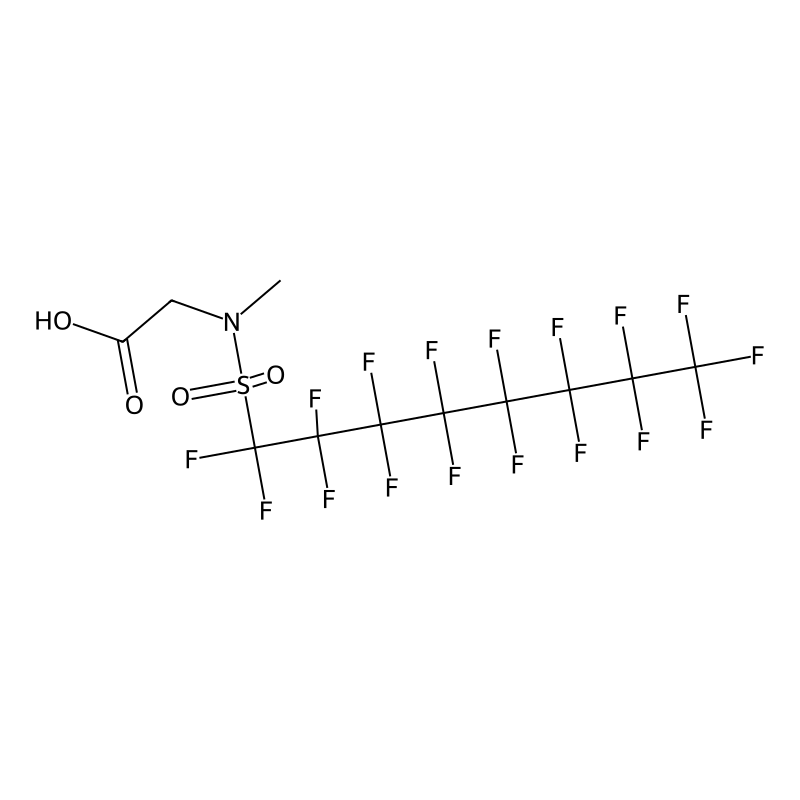Ethyl 2-(4-hydroxycyclohexyl)propanoate
Catalog No.
S3021603
CAS No.
1923836-29-6
M.F
C11H20O3
M. Wt
200.278
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
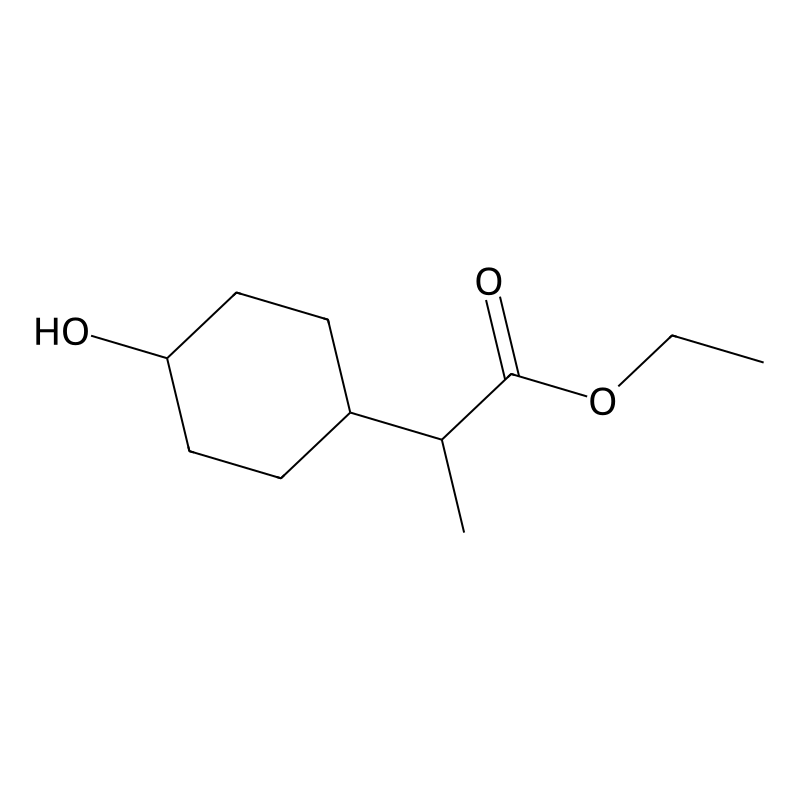
Content Navigation
CAS Number
1923836-29-6
Product Name
Ethyl 2-(4-hydroxycyclohexyl)propanoate
IUPAC Name
ethyl 2-(4-hydroxycyclohexyl)propanoate
Molecular Formula
C11H20O3
Molecular Weight
200.278
InChI
InChI=1S/C11H20O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-10,12H,3-7H2,1-2H3
InChI Key
UIDNGUYZFPHUIY-UHFFFAOYSA-N
SMILES
CCOC(=O)C(C)C1CCC(CC1)O
Solubility
not available
Ethyl 2-(4-hydroxycyclohexyl)propanoate, also known as EHP, is a chemical compound used in various industrial and scientific experiments. It is a white crystalline powder with a sweet aroma. EHP is synthesized by the reaction of ethyl 3-(4-hydroxycyclohexyl)propanoate with an acid catalyst. Its versatility has led to several studies that explore its potential applications in various fields. This paper reviews the physical and chemical properties of EHP, its synthesis, characterization, analytical methods, biological properties, toxicity, applications in scientific experiments, limitations, and future directions.
EHP has a molecular formula of C13H20O3 with a molecular weight of 224.30 g/mol. Its melting point is 47-49°C, and it has a boiling point of 379.2°C at 760 mm Hg. EHP is soluble in ethanol, methanol, and acetone and insoluble in water. Its refractive index is 1.474, and its density is 1.104 g/cm^3. EHP has a low vapor pressure of 2.35×10^-7 mm Hg at 25°C.
EHP is synthesized by the reaction of ethyl 3-(4-hydroxycyclohexyl)propanoate with an acid catalyst such as p-toluenesulfonic acid. The reaction takes place in refluxing toluene for 24 hours, followed by column chromatography to purify the crude product. EHP is characterized by various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
NMR spectroscopy is a powerful analytical technique used to identify the molecular structure of EHP. The NMR spectrum of EHP shows characteristic peaks corresponding to the hydroxyl group, cyclohexane ring, and ethyl group. IR spectroscopy is used to identify the functional groups in EHP. The IR spectrum of EHP shows peaks corresponding to the hydroxyl group, ester group, and cyclohexane ring. Mass spectrometry is used to determine the mass of EHP and to identify its fragments.
Several studies have explored the biological properties of EHP. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. It also shows inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid. Additionally, EHP exhibits antioxidant and free radical scavenging activities.
Studies have shown that EHP has low toxicity and is safe in scientific experiments. It has an LD50 value of 2200 mg/kg, indicating that it has low acute toxicity. EHP does not cause any adverse effects in acute and chronic toxicity studies. However, it is essential to use appropriate safety measures and protocols to ensure the safety of researchers in scientific experiments involving EHP.
EHP has several applications in scientific experiments. It is used as a synthetic intermediate for the synthesis of various compounds such as 2-(4-hydroxycyclohexyl)acetic acid and its derivatives. It is also used as a starting material for the synthesis of various bioactive compounds such as flavonoids and benzopyranones. Additionally, EHP is used as a reference standard in various analytical methods such as HPLC and LC-MS.
Several studies have explored the potential applications of EHP in various fields such as pharmacology, chemistry, and materials science. These studies have shown that EHP has promising applications as a starting material for the synthesis of various bioactive compounds and functional materials.
EHP has potential implications in various fields of research and industry. In the field of pharmacology, it can be used as a starting material for the synthesis of novel and potent drugs with anti-inflammatory, analgesic, and antipyretic effects. In the field of chemistry, EHP can be used as a building block for the synthesis of various functional materials such as polymers and dendrimers. Its potential use in the food and cosmetic industries as a flavoring agent and fragrance has also been reported.
Despite the potential applications of EHP, there are limitations to its use. EHP is not readily available commercially, and its synthesis using acid catalysts can lead to environmental pollution. Therefore, future research should focus on developing alternative and sustainable synthetic routes for the production of EHP. Moreover, further studies should investigate the potential applications of EHP in various fields such as nanotechnology and biotechnology.
EHP is a versatile chemical compound with potential applications in various fields of research and industry. It exhibits several biological properties and is safe for use in scientific experiments. Its synthesis and characterization can be achieved using various analytical methods. Future research should focus on developing alternative and sustainable synthetic routes for the production of EHP and investigating its potential applications in various fields.
XLogP3
1.8
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds



